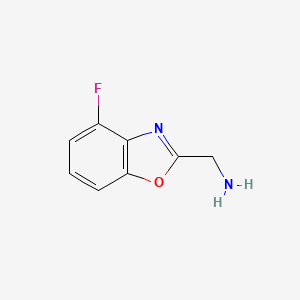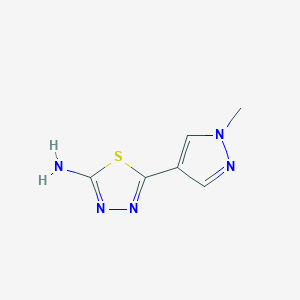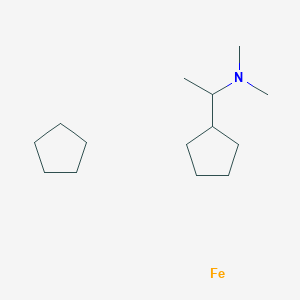-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729722.png)
[2-(dimethylamino)ethyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features both a pyrazole ring and a dimethylaminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can be achieved through a multi-step process:
Formation of the pyrazole ring: This can be done by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dimethylaminoethyl group: This can be achieved by reacting the alkylated pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.
Reduction: Reduction reactions can target the pyrazole ring or the dimethylaminoethyl group.
Substitution: Both the pyrazole ring and the dimethylaminoethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dimethylaminoethyl group.
Reduction: Reduced forms of the pyrazole ring or the dimethylaminoethyl group.
Substitution: Halogenated derivatives of the pyrazole ring or the dimethylaminoethyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It can bind to specific receptors, influencing biological pathways.
Medicine
Drug Development:
Therapeutic Agents: It may have therapeutic properties for treating certain conditions.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the production of other chemicals.
Mécanisme D'action
The mechanism by which 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
- 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
The presence of the isopropyl group in 2-(dimethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine distinguishes it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique compound with specific applications and properties.
Propriétés
Formule moléculaire |
C11H22N4 |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-10(2)15-11(5-6-13-15)9-12-7-8-14(3)4/h5-6,10,12H,7-9H2,1-4H3 |
Clé InChI |
IWIJZUMMSNEXCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC=N1)CNCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


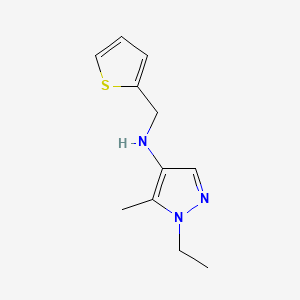
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
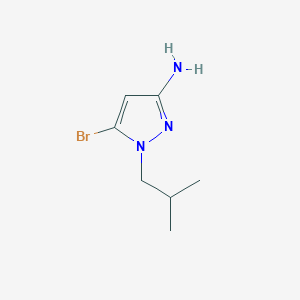
![2-[4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11729670.png)
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)


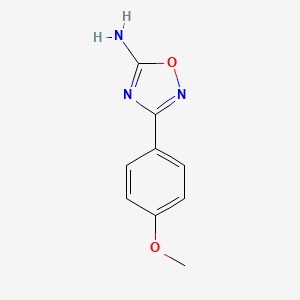
![2-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B11729698.png)
